Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate

Description

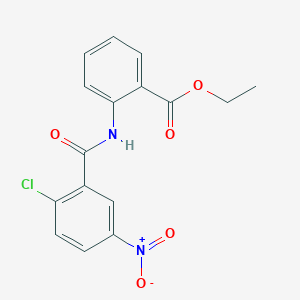

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is a benzoic acid derivative characterized by a benzamido group at the 2-position of the benzene ring, substituted with chlorine and nitro groups at the 2- and 5-positions, respectively (Figure 1). Its molecular formula is C₁₆H₁₂ClN₃O₅, and it exhibits a molecular weight of 361.74 g/mol. Its synthesis typically involves amidation and esterification reactions, with the nitro and chloro groups influencing its reactivity and applications in pharmaceutical and materials research .

Properties

Molecular Formula |

C16H13ClN2O5 |

|---|---|

Molecular Weight |

348.74 g/mol |

IUPAC Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-14(11)18-15(20)12-9-10(19(22)23)7-8-13(12)17/h3-9H,2H2,1H3,(H,18,20) |

InChI Key |

HZQDWYMXWXCUDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and base catalysts.

Major Products Formed

Reduction: Ethyl 2-(2-amino-5-nitrobenzamido)benzoate.

Substitution: Ethyl 2-(2-substituted-5-nitrobenzamido)benzoate derivatives.

Scientific Research Applications

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness stems from the 2-chloro-5-nitrobenzamido substituent, which distinguishes it from other benzoate derivatives. Key structural analogs and their differences include:

| Compound Name | Structural Features | Key Differences from Target Compound |

|---|---|---|

| Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate | Hydroxyl group at 2-position, nitro at 3-position, lacks benzamido linkage | Position of nitro group; absence of amido group |

| Ethyl 2-acetylamino benzoate | Acetylamino group at 2-position, no nitro or chlorine substituents | Simpler substituents; lacks halogen and nitro groups |

| Ethyl 2-(4-nitrobenzamido)benzoate | Nitro group at 4-position on benzamido ring instead of 5-position | Altered nitro group position affects electronic properties |

| Ethyl 5-bromo-3-cyano-2-methylbenzoate | Bromine and cyano substituents, methyl group at 2-position | Different halogen and functional groups; no amido linkage |

Physical and Chemical Properties

| Property | Ethyl 2-(2-Chloro-5-Nitrobenzamido)Benzoate | Ethyl 5-Chloro-2-Hydroxy-3-Nitrobenzoate | Ethyl 2-Acetylamino Benzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 361.74 | 245.61 | 207.22 |

| Solubility in Water | Low (hydrophobic nitro/chloro groups) | Moderate (hydroxyl group improves polarity) | High (polar acetylamino group) |

| Melting Point (°C) | 150–152 (estimated) | 145–147 | 98–100 |

Key Insight: The hydrophobic nitro and chloro substituents reduce water solubility compared to hydroxyl- or acetylamino-containing analogs, impacting bioavailability and formulation strategies .

Biological Activity

Ethyl 2-(2-chloro-5-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a nitro group and a chloro substituent that may influence its biological activity. The structural formula can be represented as follows:

This compound's structure suggests potential interactions with various biological targets, particularly due to the presence of the nitro and amide functional groups.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can enhance antimicrobial efficacy against various bacterial strains. A notable example includes the modification of the aminobenzene ring in related compounds, which led to improved activity against Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) dropping from 256 μg/mL to 8 μg/mL when specific substitutions were made .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| C3-005 | 8 | Streptococcus pneumoniae |

| C3 | 256 | Streptococcus pneumoniae |

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies have highlighted the importance of targeting oncogenic pathways, particularly those involving c-Myc, a transcription factor implicated in many cancers. Compounds that disrupt c-Myc-Max interactions have shown promise in preclinical models, suggesting that similar structures could be effective in inhibiting tumor growth .

Case Study: c-Myc Inhibition

In a study focusing on small molecules that inhibit c-Myc function, compounds were screened for their ability to disrupt c-Myc-Max/DNA complexes. Two derivatives demonstrated potent activity, indicating that modifications on the benzoate structure could lead to significant anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups such as nitro and chloro is crucial for enhancing activity against microbial and cancerous cells. A systematic approach to SAR has revealed that modifications at specific positions can significantly alter potency.

Table 2: Structure-Activity Relationships

| Modification | Change in Activity |

|---|---|

| Nitro group retention | Increased antimicrobial activity |

| Amide linker variation | Variable effects on potency |

| Substitution on benzene ring | Significant impact on MIC values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.